molecular formula C10H13BrMg B071612 4-N-Butylphenylmagnesium bromide CAS No. 185416-14-2

4-N-Butylphenylmagnesium bromide

Cat. No. B071612
M. Wt: 237.42 g/mol
InChI Key: GMDVPPVFTDVJOF-UHFFFAOYSA-M
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Description

Synthesis Analysis 4-N-Butylphenylmagnesium bromide, as a Grignard reagent, is synthesized through the reaction of 4-N-butylphenyl bromide with magnesium in an ether solvent. This process is analogous to the synthesis of other phenylmagnesium bromides, which are typically prepared from corresponding aryl bromides. For example, the synthesis of crotylmagnesium bromide and α-methylallylmagnesium bromide involves the reaction of crotyl bromide and α-methylallyl bromide with magnesium, respectively (Nordlander, Young, & Roberts, 1961).

Molecular Structure Analysis The molecular structure of 4-N-Butylphenylmagnesium bromide, like other Grignard reagents, may exhibit complexity such as dimerization or formation of complex geometries due to intramolecular coordination. Studies on phenylmagnesium bromides with intramolecularly coordinating substituents have revealed the formation of structures that could provide insights into the coordination environment around the magnesium atom (Markies et al., 1991).

Chemical Reactions and Properties 4-N-Butylphenylmagnesium bromide undergoes typical Grignard reactions, such as nucleophilic addition to carbonyl compounds, transmetalation, and coupling reactions. The reactivity is influenced by the electronic and steric properties of the butylphenyl group. For instance, the reaction of Grignard reagents with α,β-unsaturated esters, ketones, and nitriles under anionic polymerization conditions has been investigated, revealing nuances in product distribution and reaction conditions (Yasuda, Kawabata, & Tsuruta, 1967).

Physical Properties Analysis The physical properties of 4-N-Butylphenylmagnesium bromide, such as solubility, melting point, and boiling point, are influenced by its molecular structure and interactions within solvents. Large angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) studies on phenylmagnesium bromide have provided insights into the solvation and aggregation behavior of Grignard reagents in solution, which are relevant for understanding the physical properties of 4-N-Butylphenylmagnesium bromide (Wellmar, Hallberg, & Persson, 1991).

Chemical Properties Analysis The chemical properties of 4-N-Butylphenylmagnesium bromide, such as reactivity towards various electrophiles, nucleophiles, and its role in synthesis, are central to its utility in organic chemistry. The Grignard reagent's ability to form carbon-carbon bonds through reactions with electrophiles makes it a valuable tool for constructing complex organic molecules. The synthesis and reactions of Grignard reagents with perfluoro-n-octylmagnesium bromide highlight the synthetic utility and reactivity of these compounds (Smith, Soloski, & Tamborski, 1974).

Scientific Research Applications

  • Asymmetric Coupling : Arylmagnesium bromides, including 4-N-Butylphenylmagnesium bromide, are used in asymmetric coupling reactions with allylic esters. This process, catalyzed by nickel complexes, leads to the formation of high-yield chiral products (Hiyama & Wakasa, 1985).

  • Synthesis of Hydrocarbons : The reagent plays a role in the synthesis of hydrocarbons. For instance, phenylmagnesium halide, a related compound, has been used to synthesize certain hydrocarbons, demonstrating the reagent's utility in organic synthesis (Wittig, 1980).

  • Synthesis of Organic Compounds : It is used in the synthesis of various organic compounds, such as rosefuran and sesquirosefuran, showcasing its versatility in organic chemistry (TakedaAkira & TsuboiSadao, 1977).

  • Organometallic Chemistry : The compound is also significant in the study of organometallic chemistry, as illustrated in the research on the insertion of organomercury derivatives into silicon-carbon and carbon-hydrogen bonds (Seyferth, Shih, Dubac, Mazerolles, & Serres, 1973).

  • NMR Spectroscopy Studies : It has been a subject of nuclear magnetic resonance spectroscopy studies, providing insights into the structure of butenylmagnesium bromide, a related Grignard reagent (Nordlander, Young, & Roberts, 1961).

  • Fluoride Sensing : In a novel application, arylmagnesium bromide derivatives were used in the synthesis of a near-infrared region fluoride sensor, demonstrating its use in the development of chemical sensors (Zou, Liu, Mack, Wang, Tian, Lu, Li, & Shen, 2014).

  • Palladium-Catalyzed Cross-Coupling : The reagent is instrumental in palladium-catalyzed cross-coupling reactions, a critical process in modern organic synthesis (Kamikawa & Hayashi, 1997).

Safety And Hazards

The safety data sheet for a similar compound, Phenylmagnesium bromide, indicates that it is extremely flammable and may cause severe skin burns and eye damage . It is also very toxic to aquatic life . Similar precautions should be taken when handling 4-N-Butylphenylmagnesium bromide.

properties

IUPAC Name

magnesium;butylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDVPPVFTDVJOF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-Butylphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Knochel, AK Steib - Synfacts, 2013 - thieme-connect.com
… Interestingly, deuterated n-butylbenzene and deuterated mesitylene are obtained as side-products from the reaction of cyclohexene-d10 with 4-n-butylphenylmagnesium bromide. This …
Number of citations: 0 www.thieme-connect.com
ML Lechner, M Trummer, I Bräunlich… - Applied …, 2011 - Wiley Online Library
… form 4-n-butylphenylmagnesium bromide. A 300 ml aliquot of THF was used as solvent. The reaction mixture was heated under reflux for 1 h. The 4-n-butylphenylmagnesium bromide …
Number of citations: 16 onlinelibrary.wiley.com
AL Ding, J Pei, YH Lai, W Huang - Journal of Materials Chemistry, 2001 - pubs.rsc.org
… The starting material, 3-(4-n-butylphenyl)thiophene (2), is prepared by the Grignard coupling reaction between 4-n-butylphenylmagnesium bromide and 3-bromothiophene employing Ni…
Number of citations: 38 pubs.rsc.org
JR Larson - 1959 - search.proquest.com
… With Duroyl Chloride and 4-n-Butylphenylmagnesium Bromide. --Duroyl chloride was prepared from 1. 78 g. …
Number of citations: 2 search.proquest.com
M Sekine, L Ilies, E Nakamura - Organic letters, 2013 - ACS Publications
… As shown in eq 2, the reaction with 4-n-butylphenylmagnesium bromide in THF resulted in recovery of 22% deuterated n-butylbenzene and 34% deuterated mesitylene after aqueous …
Number of citations: 92 pubs.acs.org
Y Kawakami, H Karasawa, H Kamiya, T Aoki… - Polymer …, 1986 - nature.com
… To this reaction mixture, 4-n-butylphenylmagnesium bromide prepared from activated Mg turnings (250 mmol) by dibromoethane (0,6 ml) and 4-n-butyl-1-bromobenzene (200 mmol) in …
Number of citations: 52 www.nature.com
V Dhayalan, K Mal, A Milo - Synthesis, 2019 - thieme-connect.com
… 4-n-Butylphenylmagnesium Bromide 4-n-Butylphenylmagnesium bromide was prepared using a modified procedure based on a previous report.[12] A dry, argon-flushed, two-neck …
Number of citations: 7 www.thieme-connect.com
NJC van Velzen - 2017 - research.rug.nl
Many organic transformations rely on the use of a catalyst to allow the reaction to take place or to increase yield or selectivity and to reduce its kinetic barriers and energy usage. Of …
Number of citations: 1 research.rug.nl

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